Cas no 2368-80-1 (2-Fluorophenylhydrazine)
2-Fluorophenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- (2-Fluorophenyl)hydrazine
- 1-(2-fluorophenyl)hydrazine
- 2-Fluoropherylhydrazine
- 2-Fluorophenylhydrazine
- (2-Fluor-phenyl)-hydrazin
- fluorophenyl hydrazine
- o-Fluorophenylhydrazine
- DS-13889
- FT-0600893
- RHODINYLPROPIONATE
- 2-fluoro-phenylhydrazine
- EINECS 220-885-9
- Hydrazine, (2-fluorophenyl)-
- (2-Fluoro-phenyl)-hydrazine
- 2368-80-1
- 2-fluorophenyl hydrazine
- NSC 158012
- CHEMBL5183969
- AKOS005171620
- BB 0249784
- SCHEMBL7022
- 1-(2-Fluorophenyl)hydrazine #
- DTXSID4062353
- MFCD00041260
- CK1203
- EN300-24493
- STK503650
- DB-005247
- ALBB-005977
- BBL027973
-
- MDL: MFCD00041260
- Inchi: 1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
- InChI Key: PENWGQNPFRRVQI-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1NN
Computed Properties
- Exact Mass: 126.05900
- Monoisotopic Mass: 126.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38A^2
- XLogP3: 1.3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.257
- Melting Point: 47°C
- Boiling Point: 211.5°C at 760 mmHg
- Flash Point: 81.7 °C
- Refractive Index: 1.609
- PSA: 38.05000
- LogP: 1.88460
2-Fluorophenylhydrazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
2-Fluorophenylhydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Fluorophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047697-1g |
2-Fluorophenylhydrazine |
2368-80-1 | 90% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 047697-5g |
2-Fluorophenylhydrazine |
2368-80-1 | 90% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 047697-25g |
2-Fluorophenylhydrazine |
2368-80-1 | 90% | 25g |
£355.00 | 2022-03-01 | |
| Alichem | A250000064-1g |
2-Fluorophenylhydrazine |
2368-80-1 | 98% | 1g |
$466.87 | 2023-09-02 | |
| Alichem | A250000064-10g |
2-Fluorophenylhydrazine |
2368-80-1 | 98% | 10g |
$1781.89 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F822161-5g |
2-Fluorophenylhydrazine |
2368-80-1 | 98% | 5g |
¥1,281.60 | 2022-01-10 | |
| TRC | F594215-500mg |
2-Fluorophenylhydrazine |
2368-80-1 | 500mg |
$81.00 | 2023-05-18 | ||
| TRC | F594215-1g |
2-Fluorophenylhydrazine |
2368-80-1 | 1g |
$ 105.00 | 2022-06-04 | ||
| TRC | F594215-2.5g |
2-Fluorophenylhydrazine |
2368-80-1 | 2.5g |
$253.00 | 2023-05-18 | ||
| TRC | F594215-5g |
2-Fluorophenylhydrazine |
2368-80-1 | 5g |
$339.00 | 2023-05-18 |
2-Fluorophenylhydrazine Suppliers
2-Fluorophenylhydrazine Related Literature
-
Syed Mobasher Ali Abid,Sana Aslam,Sumera Zaib,Syeda Mahwish Bakht,Matloob Ahmad,Muhammad Makshoof Athar,John M. Gardiner,Jamshed Iqbal Med. Chem. Commun. 2017 8 452
-
Muhammad Taha,Nor Hadiani Ismail,Syahrul Imran,Abdul Wadood,Muhammad Ali,Fazal Rahim,Aftab Ahmad Khan,Muhammad Riaz RSC Adv. 2016 6 33733
-
Muhammad Taha,Nor Hadiani Ismail,Syahrul Imran,Abdul Wadood,Muhammad Ali,Fazal Rahim,Aftab Ahmad Khan,Muhammad Riaz RSC Adv. 2016 6 33733
-
Nicu-Cosmin Ostache,Marie-Aude Hiebel,Adriana-Lumini?a F?naru,Hassan Allouchi,Gérald Guillaumet,Franck Suzenet RSC Adv. 2021 11 9756
-
Manjusha Verma,Aneese F. Chaudhry,Christoph J. Fahrni Org. Biomol. Chem. 2009 7 1536
Additional information on 2-Fluorophenylhydrazine
2-Fluorophenylhydrazine (CAS No. 2368-80-1): A Versatile Building Block in Modern Bioorganic Chemistry
2-Fluorophenylhydrazine (CAS No. 2368-80-1) is a fluorinated aromatic hydrazine compound that has garnered significant attention in the field of organic synthesis and drug discovery due to its unique reactivity profile and structural diversity. This chemical compound, characterized by a fluorine-substituted phenyl ring linked to a hydrazine functional group, serves as a crucial intermediate in the development of bioactive molecules with applications ranging from antimicrobial agents to fluorescent probes. Recent advancements in fluorine chemistry and hydrazine-based scaffold engineering have further expanded its utility in targeted drug delivery and molecular imaging technologies.
The synthetic versatility of 2-Fluorophenylhydrazine stems from the electronic effects imparted by the fluorine atom and the nucleophilic nature of the hydrazine group. These properties enable its participation in a wide array of chemical transformations, including electrophilic substitution reactions, condensation reactions, and oxidative coupling processes. A 2023 study published in Journal of Organic Chemistry highlighted the role of fluorinated hydrazines in the regioselective synthesis of fluorinated indoles, a class of heterocyclic compounds with prominent pharmacological activities in antineoplastic therapy.
In the realm of drug discovery, 2-Fluorophenylhydrazine has emerged as a key precursor in the development of hydrazone-based prodrugs. The hydrazone linkage, formed between hydrazine derivatives and ketone or aldehyde moieties, is known for its acid-labile properties, making it an ideal triggering group for controlled drug release in acidic microenvironments such as tumor tissues or lysosomes. A 2022 review in ACS Medicinal Chemistry Letters emphasized the application potential of fluorinated hydrazine compounds in the design of selective enzyme inhibitors, particularly in targeting proteases involved in neurodegenerative diseases.
The fluorine atom in 2-Fluorophenylhydrazine not only enhances the hydrophobicity of the molecular scaffold but also introduces electronic effects that can modulate binding affinities with biological targets. This dual functionality has been exploited in the development of fluorinated analogs of classic drugs, where fluorine substitution is used to improve metabolic stability and bioavailability. For instance, a 2023 study in European Journal of Medicinal Chemistry demonstrated that 2-fluorophenylhydrazine derivatives exhibited enhanced inhibitory activity against tyrosine kinase receptors compared to their non-fluorinated counterparts.
Recent breakthroughs in fluorescent probe design have also leveraged the unique electronic properties of 2-Fluorophenylhydrazine. The conjugated system formed by the fluorine-substituted phenyl ring and the hydrazine group allows for excited-state charge transfer, a phenomenon that is widely utilized in molecular imaging applications. In a 2023 publication in Chemical Science, researchers developed a fluorescent sensor based on 2-fluorophenylhydrazine that could detect trace amounts of heavy metals in biological fluids with high sensitivity and specificity.
From an industrial perspective, the scalability of 2-Fluorophenylhydrazine synthesis has been a focus of recent research. Traditional synthetic routes involving fluorination of aniline derivatives have been optimized through the use of fluorine-selective catalysts and green chemistry approaches. A 2023 report in Green Chemistry described a one-pot synthesis method that achieved high yields of 2-fluorophenylhydrazine using microwave-assisted reactions and recyclable solid acid catalysts, significantly reducing reaction times and environmental impact.
The structural flexibility of 2-Fluorophenylhydrazine also makes it an attractive molecular scaffold for supramolecular chemistry applications. Studies have shown that hydrazine-containing compounds can form hydrogen-bonded networks with guest molecules, a property that is being explored for drug delivery systems and self-assembly processes. In a 2023 paper in Angewandte Chemie, scientists demonstrated the use of 2-fluorophenylhydrazine in the construction of supramolecular polymers with stimuli-responsive behavior, opening new avenues for smart materials and adaptive coatings.
In conclusion, 2-Fluorophenylhydrazine (CAS No. 2368-80-1) stands as a cornerstone compound in modern synthetic chemistry, with its fluorine substitution and hydrazine functionality providing a unique chemical handle for molecular engineering. As computational methods and machine learning algorithms continue to advance, the design of new derivatives based on this core structure is expected to accelerate, further expanding its impact across scientific disciplines from pharmaceuticals to materials science. The interdisciplinary nature of 2-fluorophenylhydrazine research underscores its transformative potential in shaping the future of bioorganic chemistry and biomedical innovation.
2-Fluorophenylhydrazine (CAS No. 2368-80-1): A Versatile Building Block in Modern Bioorganic Chemistry Overview 2-Fluorophenylhydrazine (CAS No. 2368-80-1) is a fluorinated aromatic hydrazine compound with a unique combination of reactivity and structural diversity. This molecule is characterized by a fluorine-substituted phenyl ring linked to a hydrazine functional group, making it a crucial intermediate in the development of bioactive molecules with applications in antimicrobial agents, fluorescent probes, targeted drug delivery, and molecular imaging technologies. Chemical Properties and Reactivity The synthetic versatility of 2-fluorophenylhydrazine arises from its fluorine substitution and hydrazine functionality. The fluorine atom introduces electronic and steric effects that influence the molecule’s reactivity, while the hydrazine group provides a site for nucleophilic and electrophilic reactions. These properties enable the compound to participate in a wide range of chemical transformations, including: - Hydrogen bonding: The hydrazine group can form hydrogen bonds, contributing to the molecule’s role in supramolecular chemistry and drug delivery systems. - Electrophilic and nucleophilic substitution: The fluorinated phenyl ring is a site for electrophilic substitution, while the hydrazine group can engage in nucleophilic reactions. - Conjugated systems: The fluorine-substituted phenyl ring and hydrazine group can form conjugated systems, enabling excited-state charge transfer, a key feature in molecular imaging and fluorescent sensors. Applications 1. Pharmaceuticals: - 2-Fluorophenylhydrazine is used as a building block in the synthesis of drugs with targeted delivery systems and improved pharmacokinetics. - Its hydrazine functionality is exploited in the development of prodrugs that are activated under specific biological conditions. 2. Fluorescent Sensors and Imaging: - The conjugated system formed by the fluorine-substituted phenyl ring and hydrazine group allows for excited-state charge transfer, enabling the molecule to be used in fluorescent sensors. These sensors have been developed to detect trace amounts of heavy metals in biological fluids with high sensitivity and specificity. 3. Supramolecular Chemistry: - The hydrazine group in 2-fluorophenylhydrazine can form hydrogen-bonded networks with guest molecules. This property is being explored for applications in drug delivery systems and self-assembly processes. 4. Materials Science: - Researchers have demonstrated the use of 2-fluorophenylhydrazine in the construction of supramolecular polymers with stimuli-responsive behavior, opening new avenues for smart materials and adaptive coatings. Synthetic Methods and Industrial Applications The scalability of 2-fluorophenylhydrazine synthesis has been optimized through the use of fluorine-selective catalysts and green chemistry approaches. Recent advances in synthetic methods include: - Microwave-assisted reactions: These have significantly reduced reaction times and improved yields. - Recyclable solid acid catalysts: These have minimized environmental impact and enhanced the sustainability of the synthesis process. Future Directions As computational methods and machine learning algorithms continue to advance, the design of new derivatives based on the 2-fluorophenylhydrazine core structure is expected to accelerate. This will further expand its impact across scientific disciplines, from pharmaceuticals to materials science. Conclusion 2-Fluorophenylhydrazine (CAS No. 2368-80-1) stands as a cornerstone compound in modern synthetic chemistry, with its fluorine substitution and hydrazine functionality providing a unique chemical handle for molecular engineering. Its interdisciplinary nature underscores its transformative potential in shaping the future of bioorganic chemistry and biomedical innovation.2368-80-1 (2-Fluorophenylhydrazine) Related Products
- 51523-79-6(2,4-Difluorophenylhydrazine hydrochloride)
- 8002-53-7(2,4,6-Trifluorophenylhydrazine)
- 828-73-9(Pentafluorophenylhydrazine)
- 97108-50-4(2,5-Difluorophenylhydrazine)
- 80025-72-5(2,4,6-Trifluorophenylhydrazine)
- 119452-66-3(2,6-Difluorophenylhydrazine)
- 40594-30-7((2,4-difluorophenyl)hydrazine Hydrochloride)
- 2924-15-4((2-fluorophenyl)hydrazine hydrochloride)
- 175135-73-6(2,5-Difluorophenylhydrazine hydrochloride)
- 653-11-2(2,3,5,6-tetrafluorophenylhydrazine)